1,8-Bis(2-isopropyl-4-quinolyl)naphthalene
Description
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene is a 1,8-diaryl naphthalene derivative featuring bulky 2-isopropyl-4-quinolyl substituents. Below, we compare this compound with key analogs based on substituent effects, electronic properties, and molecular dynamics.
Structure
3D Structure
Properties
CAS No. |
796087-99-5 |
|---|---|
Molecular Formula |
C34H30N2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-propan-2-yl-4-[8-(2-propan-2-ylquinolin-4-yl)naphthalen-1-yl]quinoline |
InChI |
InChI=1S/C34H30N2/c1-21(2)32-19-28(24-13-5-7-17-30(24)35-32)26-15-9-11-23-12-10-16-27(34(23)26)29-20-33(22(3)4)36-31-18-8-6-14-25(29)31/h5-22H,1-4H3 |
InChI Key |
GHWRVCGJYFVNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C5=CC(=NC6=CC=CC=C65)C(C)C |
Origin of Product |
United States |
Preparation Methods
Key Steps
Substrate Preparation :
Reaction Setup :
Reaction Mechanism
- Oxidative Addition : Palladium(0) inserts into the C-Br bond of 1,8-dibromonaphthalene, forming a Pd(II) intermediate.
- Transmetallation : The stannylquinoline transfers its aryl group to the palladium center.
- Reductive Elimination : The coupled product is released, regenerating Pd(0).
Catalyst Optimization and Reaction Conditions
Catalyst choice and reaction parameters critically influence yields and selectivity.
Catalyst Systems
| Catalyst System | Yield (%) | Anti/Syn Ratio | Source |
|---|---|---|---|
| Pd(PPh₃)₄ + CuO | 41–42 | 8.6:1 (anti) | |
| PdCl₂(dppf) | <30 | Not reported | |
| Pd₂(dba)₃ + P(t-Bu)₃ | <30 | Not reported |
Key Findings :
- Pd(PPh₃)₄ with CuO outperforms other systems (e.g., PdCl₂(dppf)) due to improved transmetallation efficiency.
- CuO acts as a base, facilitating Sn/Pd transmetallation and stabilizing intermediates.
Stereochemical Control and Isomer Distribution
The compound exists as syn (meso) and anti (C₂-symmetric) isomers due to restricted rotation about the naphthalene-quinoline axis.
Isomer Ratios
| Compound | Anti/Syn Ratio | Stability (25°C) | Source |
|---|---|---|---|
| 1,8-Bis(2,2′-diisopropyl) | 8.6:1 | Months | |
| 1,8-Bis(2,2′-dimethyl) | 7.9:1 | Weeks |
Mechanistic Insights :
- Anti-Preferential Formation : Bulky isopropyl groups enhance steric hindrance, favoring anti-conformers.
- Isomerization Barriers : Gibbs activation energy (ΔG‡) for syn/anti interconversion exceeds 115 kJ/mol, enabling isolation at room temperature.
Analytical Characterization
Post-synthesis characterization employs advanced spectroscopic and chromatographic techniques:
Techniques and Data
Chemical Reactions Analysis
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in electrophilic substitution reactions, where the quinoline groups act as nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the quinoline or naphthalene rings .
Scientific Research Applications
Applications in Material Science
Organic Light-Emitting Diodes (OLEDs)
One of the primary applications of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene is in the development of organic light-emitting diodes. The compound's ability to emit light when subjected to an electric current makes it a valuable component in OLED technology. Its unique photophysical properties allow for efficient light emission and color tuning, which are critical for display technologies .
Photovoltaic Devices
The compound has also been investigated for use in photovoltaic devices due to its favorable charge transport properties. Its structure allows for effective electron mobility, which is essential for improving the efficiency of solar cells. Research indicates that incorporating this compound into organic photovoltaic cells can enhance their performance significantly .
Applications in Medicinal Chemistry
Anticancer Activity
Research has shown that this compound exhibits potential anticancer properties. The quinoline moieties can intercalate into DNA, disrupting replication processes and leading to cell death. Studies have indicated that this compound can generate reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study synthesized this compound and evaluated its anticancer activity against different cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a therapeutic agent .
Case Study 2: Application in OLEDs
In a comparative study of various naphthalene derivatives used in OLEDs, this compound was found to have superior electroluminescent properties compared to other compounds. This study highlighted its efficiency in light emission and stability under operational conditions .
Mechanism of Action
The mechanism of action of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene involves its interaction with various molecular targets. The quinoline groups in the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) through redox reactions, which can further damage cellular components . These mechanisms make it a potent agent in the treatment of certain diseases.
Comparison with Similar Compounds
1,8-Bis(dimethylamino)naphthalene (DMAN)
Structural Features :
Electronic Properties :
Spectroscopic Data :
Key Differences :
- The quinolyl groups in 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene lack the strong electron-donating capacity of dimethylamino groups, leading to significantly lower basicity.
- Quinolyl substituents may enable π-stacking interactions, whereas DMAN relies on hydrogen bonding.
1,8-Bis(4-fluorophenyl)naphthalene
Structural Features :
Electronic Properties :
- Fluorine’s electron-withdrawing nature reduces electron density on naphthalene, contrasting with the electron-donating quinolyl groups.
Crystal Packing :
Key Differences :
- Fluorophenyl derivatives lack nitrogen atoms, eliminating hydrogen-bond acceptor sites present in quinolyl-substituted compounds.
- Steric bulk from isopropyl groups in the target compound may distort the U-shaped geometry compared to fluorophenyl analogs.
1,8-Bis[4-(diphenylamino)phenyl]naphthalene
Structural Features :
Electronic Properties :
- Extended conjugation from diphenylamino groups enhances charge-transfer capabilities.
Key Differences :
- Isopropyl groups introduce steric hindrance absent in diphenylamino derivatives.
Data Table: Comparative Analysis of 1,8-Diaryl Naphthalenes
Biological Activity
1,8-Bis(2-isopropyl-4-quinolyl)naphthalene is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is a complex organic molecule characterized by its naphthalene backbone substituted with quinoline derivatives. The structure can be represented as follows:
This compound exhibits unique properties due to the presence of the quinoline rings, which are known for their biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antimalarial Activity : It has been suggested that the compound interacts with heme in the malaria parasite, disrupting its metabolism and leading to cell death. A study highlighted the structure-activity relationship between various quinoline derivatives and their antimalarial efficacy, emphasizing the role of this compound in inhibiting parasitic growth .
- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress within cells by increasing ROS levels, which can lead to apoptosis in cancer cells. This mechanism is often associated with quinoline derivatives .
Anticancer Activity
This compound has demonstrated promising anticancer properties in various studies:
- Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against multiple human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and NCI-H460 (non-small cell lung cancer). The IC50 values for these cell lines were reported to be in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.99 |
| MCF-7 | 0.23 |
| NCI-H460 | 4.1 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it was found to inhibit tubulin polymerization, a critical process for cancer cell division .
Case Studies
A notable case study involved the use of this compound in a dynamic chromatography setup to assess its binding affinity and selectivity towards various biological targets. This research provided insights into its potential therapeutic applications .
Q & A
Q. How can the syn/anti isomer ratio of 1,8-Bis(2-isopropyl-4-quinolyl)naphthalene be experimentally determined?
Methodological Answer: The syn/anti isomer ratio can be quantified using ¹H NMR spectroscopy due to distinct chemical shifts for each isomer. For example, the anti isomer exhibits C₂-symmetric proton environments, leading to simplified splitting patterns, while the syn isomer (meso form) shows non-equivalent proton resonances. Integration of characteristic peaks (e.g., quinolyl or isopropyl protons) provides a direct ratio. Temperature control (e.g., 25°C) is critical, as conformational stability minimizes interconversion during analysis .
Key Data:
| Isomer | Key NMR Feature |
|---|---|
| Anti | Symmetric peaks |
| Syn | Split peaks |
Q. What spectroscopic techniques are suitable for characterizing the fluorescence properties of this compound?
Methodological Answer: Steady-state fluorescence spectroscopy is optimal for measuring emission spectra and quantum yields. The anti isomer exhibits a higher quantum yield (11.6%) compared to the syn isomer (2%) due to reduced non-radiative decay pathways. Use a calibrated integrating sphere for quantum yield calculations, and validate results with time-resolved fluorescence to correlate lifetimes with isomer-specific quenching mechanisms .
Key Data:
| Isomer | Fluorescence Quantum Yield |
|---|---|
| Anti | 11.6% |
| Syn | 2% |
Q. How can crystallographic challenges (e.g., weak diffraction) be mitigated during structural analysis?
Methodological Answer: For crystals with weak diffraction or disorder:
- Use low-temperature data collection (e.g., 100 K) to reduce thermal motion.
- Apply synchrotron radiation for enhanced resolution.
- Refine structures with restraints for disordered regions and validate weak interactions (e.g., C–H···O, π-stacking) using software like SHELXL. Evidence from similar proton-sponge derivatives shows these interactions stabilize lattice integrity despite crystallographic irregularities .
Advanced Research Questions
Q. How do substrate-induced conformational changes in this compound enable chiral sensing?
Methodological Answer: The compound acts as a stereodynamic fluorosensor through substrate-dependent syn/anti interconversion. For example, trans-1,2-diaminocyclohexane stabilizes the anti isomer via hydrogen bonding, enhancing fluorescence. In contrast, cis-diamines favor the syn isomer, reducing emission. Design experiments using:
Q. What computational methods predict the electronic transitions responsible for fluorescence differences between isomers?
Methodological Answer: Time-dependent density functional theory (TD-DFT) with solvent-phase modeling (e.g., PCM for methanol) can simulate excited-state transitions. Use functionals like CAM-B3LYP to account for charge-transfer effects. Compare computed vertical excitation energies with experimental UV-Vis spectra. For example, anti isomers typically show lower energy transitions due to extended conjugation, aligning with higher quantum yields .
Q. How do weak intermolecular interactions govern the structural stability of derivatives in solid-state studies?
Methodological Answer: Analyze crystal packing via Hirshfeld surface analysis to quantify C–H···O and π-stacking contributions. For instance, in proton-sponge salts, weak interactions compensate for low Z′ values (<1) by forming supramolecular networks. Experimental validation involves:
- X-ray crystallography with high redundancy.
- DFT-based energy decomposition (e.g., SAPT) to assess interaction strengths.
- Thermogravimetric analysis to correlate stability with interaction density .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental pKa values for related proton-sponge compounds?
Methodological Answer: Discrepancies often arise from solvent effects or protonation site ambiguity. Address this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

